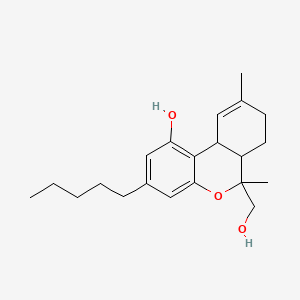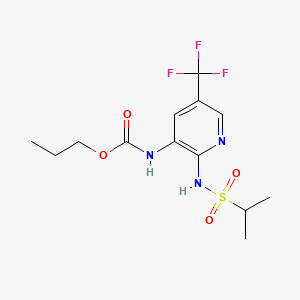
Carbamic acid, (2-(((1-methylethyl)sulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (2-(((1-methylethyl)sulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, propyl ester is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a sulfonyl group, and a pyridinyl ring. These structural features contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (2-(((1-methylethyl)sulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, propyl ester typically involves multiple steps. One common method includes the reaction of 2-amino-5-(trifluoromethyl)-3-pyridine with isopropylsulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with propyl chloroformate to yield the final carbamate ester. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain optimal reaction conditions, such as temperature and pressure, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (2-(((1-methylethyl)sulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, propyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl ring, where nucleophiles like amines or thiols replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in organic solvents like dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually conducted in ether solvents under an inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions may require the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted pyridines
Scientific Research Applications
Carbamic acid, (2-(((1-methylethyl)sulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, propyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-based inhibitors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Carbamic acid, (2-(((1-methylethyl)sulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, propyl ester involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with enzyme active sites, leading to inhibition of enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can disrupt various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (2-amino-5-(trifluoromethyl)-3-pyridinyl)-, propyl ester
- Carbamic acid, (2-(((1-methylethyl)sulfonyl)amino)-3-pyridinyl)-, propyl ester
Uniqueness
Carbamic acid, (2-(((1-methylethyl)sulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, propyl ester is unique due to the presence of both the trifluoromethyl and sulfonyl groups, which impart distinct chemical properties and reactivity. These features make it a valuable compound in various research and industrial applications, distinguishing it from other similar compounds.
Properties
CAS No. |
141284-45-9 |
|---|---|
Molecular Formula |
C13H18F3N3O4S |
Molecular Weight |
369.36 g/mol |
IUPAC Name |
propyl N-[2-(propan-2-ylsulfonylamino)-5-(trifluoromethyl)pyridin-3-yl]carbamate |
InChI |
InChI=1S/C13H18F3N3O4S/c1-4-5-23-12(20)18-10-6-9(13(14,15)16)7-17-11(10)19-24(21,22)8(2)3/h6-8H,4-5H2,1-3H3,(H,17,19)(H,18,20) |
InChI Key |
FVMIWZULNUJCTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)NC1=C(N=CC(=C1)C(F)(F)F)NS(=O)(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


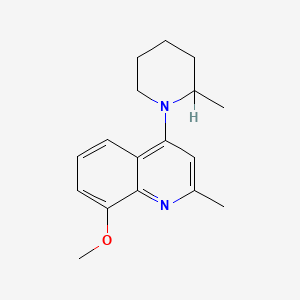


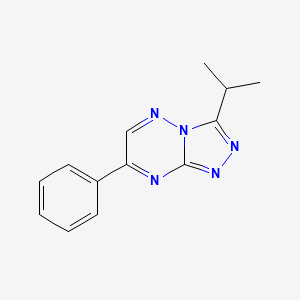
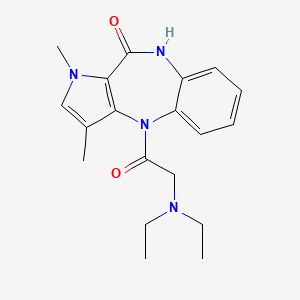
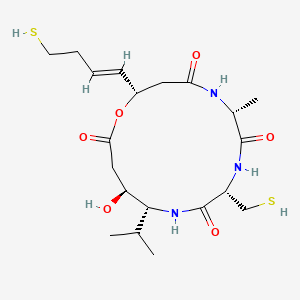
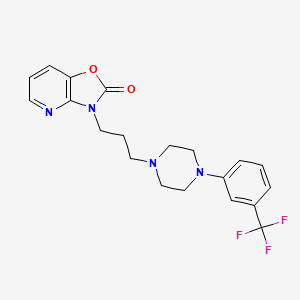

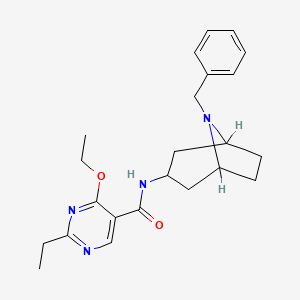


![(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylbenzene-1,2-diol](/img/structure/B12743418.png)

